molecular formula C19H23NOS B11173601 N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide

N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B11173601
M. Wt: 313.5 g/mol
InChI Key: KCVFQWIGVLWIEP-UHFFFAOYSA-N
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Description

N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a pentyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide moiety. Acetamides are known for their therapeutic potential and are used in various pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of N-pentyl-2-phenylacetamide with a phenylsulfanyl reagent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or other heterogeneous catalysts can be used to enhance the reaction rate and yield. The product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Bromine, nitric acid

Major Products Formed

Scientific Research Applications

N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain. Additionally, it may interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-2-(phenylsulfanyl)acetamide
  • N-cyclopentyl-2-phenyl-2-(phenylsulfanyl)acetamide
  • N-(4-butyl-phenyl)-2-phenylsulfanyl-acetamide

Uniqueness

N-pentyl-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pentyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C19H23NOS

Molecular Weight

313.5 g/mol

IUPAC Name

N-pentyl-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H23NOS/c1-2-3-10-15-20-19(21)18(16-11-6-4-7-12-16)22-17-13-8-5-9-14-17/h4-9,11-14,18H,2-3,10,15H2,1H3,(H,20,21)

InChI Key

KCVFQWIGVLWIEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2

Origin of Product

United States

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